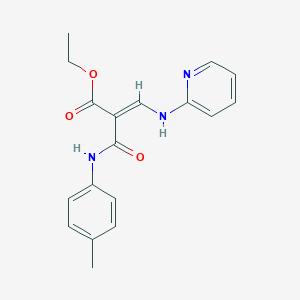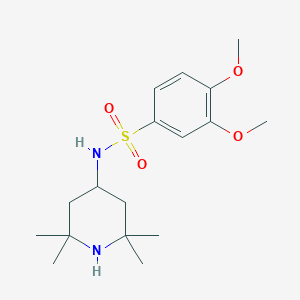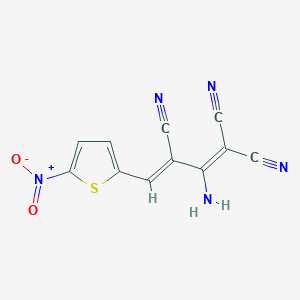
1-(4,5-Dichloro-2-methylbenzenesulfonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dichloro-2-methylbenzenesulfonyl)azepane, commonly known as DCMSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCMSA is a sulfonyl azepane derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
DCMSA has been found to exert its effects through the inhibition of specific enzymes and receptors in the body. This mechanism of action makes DCMSA a potentially valuable tool for the study of various biochemical pathways and the development of new drugs.
Biochemical and Physiological Effects:
DCMSA has been found to exhibit a range of biochemical and physiological effects, including the inhibition of specific enzymes and receptors, the modulation of gene expression, and the alteration of cell signaling pathways. These effects make DCMSA a promising candidate for further investigation in a variety of scientific fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMSA offers several advantages for use in laboratory experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, DCMSA may also have some limitations, including potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Direcciones Futuras
There are several potential future directions for research on DCMSA, including the development of new drugs targeting specific biochemical pathways, the investigation of its effects on various cell signaling pathways, and the exploration of its potential applications in the field of biochemistry and pharmacology. Further research is needed to fully understand the potential of DCMSA and its applications in scientific research.
Métodos De Síntesis
DCMSA can be synthesized through a multistep process involving the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with azepane in the presence of a base catalyst. The resulting product is then purified through a series of extraction and distillation steps to yield pure DCMSA.
Aplicaciones Científicas De Investigación
DCMSA has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of DCMSA is in the development of new drugs targeting specific biochemical pathways.
Propiedades
Nombre del producto |
1-(4,5-Dichloro-2-methylbenzenesulfonyl)azepane |
|---|---|
Fórmula molecular |
C13H17Cl2NO2S |
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
1-(4,5-dichloro-2-methylphenyl)sulfonylazepane |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-10-8-11(14)12(15)9-13(10)19(17,18)16-6-4-2-3-5-7-16/h8-9H,2-7H2,1H3 |
Clave InChI |
XECGUZWRRMLKER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCCC2)Cl)Cl |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCCC2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-hydroxy-2-methyl-1-[(E)-non-3-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one](/img/structure/B222523.png)

![4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one](/img/structure/B222615.png)



![2-[(2R,5S)-5-[(5S)-5-[(2R,5R)-5-[(2S,5R)-5-[(2S,5R)-5-(1-hydroxyethyl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-2,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B222675.png)



![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)


